Benzaldehyde, 3-(ethenyloxy)-
Description
The Unique Reactivity and Synthetic Utility of Ethenyloxy Functionalities
The ethenyloxy group, commonly known as a vinyloxy group, is a highly reactive and synthetically useful functionality in organic chemistry. lookchem.com Vinyl ethers are valuable synthons because of their diverse chemical behavior. lookchem.com The alkene portion of the molecule is particularly reactive; it is prone to polymerization, typically initiated by Lewis acids, to form polyvinyl ethers. psu.edu
This functionality is involved in a variety of important organic reactions. These include pericyclic reactions such as the Diels-Alder reaction and Claisen rearrangements. lookchem.com Vinyl ethers also participate in inverse-demand [4+2] cycloaddition reactions. psu.edu Furthermore, the ethenyloxy group can be used as a protective group for alcohols. psu.edu
In more recent advanced applications, vinyl ethers are being explored as strategic surrogates for ethylene (B1197577) gas in C-H functionalization reactions. This approach circumvents the challenges of using highly flammable ethylene gas directly. psu.edu Through photoredox catalysis, vinyl ethers can generate α-oxy radicals, which can then participate in further transformations, highlighting their expanding utility in modern synthetic methodology. psu.edu
Scope and Significance of Benzaldehyde (B42025), 3-(ethenyloxy)- in Advanced Chemical Transformations
"Benzaldehyde, 3-(ethenyloxy)-", also known as 3-(vinyloxy)benzaldehyde, is a bifunctional organic compound that integrates the distinct chemical properties of both the benzaldehyde core and the ethenyloxy functionality. guidechem.com As a colorless liquid with a characteristic almond-like odor, it is recognized for its utility in the synthesis of various organic compounds and its role in the fragrance and pharmaceutical industries. guidechem.com Its structure presents a unique platform for advanced chemical transformations, where the reactivity of both the aldehyde and the vinyl ether can be harnessed.
While specific, complex transformations starting directly from "Benzaldehyde, 3-(ethenyloxy)-" are not extensively documented in dedicated studies, its significance lies in its potential, as inferred from the reactivity of its isomers and related structures. For instance, theoretical studies on 2-(vinyloxy)benzaldehyde derivatives have shown their participation in intramolecular hetero-Diels-Alder (IMHDA) and 1,3-dipolar cycloaddition reactions. researchgate.netscispace.com These studies demonstrate that the benzaldehyde and vinyloxy moieties can react intramolecularly to form complex fused and bridged heterocyclic systems, a powerful strategy in the synthesis of natural products and medically active compounds. researchgate.net The activation energies calculated for these reactions suggest favored pathways, indicating the potential for high selectivity. scispace.com
Furthermore, the vinyl ether group imparts the ability to undergo polymerization. Research on related structures, such as 3-nitro-4-(2'-vinyloxyethoxy)benzaldehyde and various multi-substituted (vinyloxyethoxy)benzaldehydes, has demonstrated that these monomers can undergo both free-radical and cationic polymerization. psu.edupsu.edu These reactions can produce highly crosslinked poly(vinyl ethers), which are of interest for materials science, particularly in the field of nonlinear optics. psu.edupsu.edu The aldehyde group in these monomers can be further modified before or after polymerization, adding another layer of synthetic versatility. The synthesis of polymers from the related 4-((vinyloxy)methyl)benzaldehyde further illustrates the capacity of this class of compounds to serve as monomers for advanced materials. nih.gov
Given the established reactivity of the benzaldehyde core in condensations and the vinyloxy group in cycloadditions and polymerizations, "Benzaldehyde, 3-(ethenyloxy)-" represents a significant and versatile building block with considerable potential for application in the synthesis of complex heterocyclic structures and functional polymers.
Data Tables
Table 1: Physicochemical Properties of Benzaldehyde, 3-(ethenyloxy)-
| Property | Value | Source(s) |
| CAS Number | 83228-39-1 | guidechem.com |
| Molecular Formula | C₉H₈O₂ | guidechem.com |
| Molecular Weight | 148.16 g/mol | guidechem.com |
| Appearance | Colorless liquid | guidechem.com |
| Synonyms | 3-(Vinyloxy)benzaldehyde | |
| Topological Polar Surface Area | 26.3 Ų | |
| LogP | 2.02140 | guidechem.com |
Structure
2D Structure
Properties
IUPAC Name |
3-ethenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-11-9-5-3-4-8(6-9)7-10/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXNLJJYNUGNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665466 | |
| Record name | 3-(Ethenyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83228-39-1 | |
| Record name | 3-(Ethenyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for Benzaldehyde, 3 Ethenyloxy
Established Laboratory-Scale Synthesis Protocols
Several synthetic routes can be envisioned for the preparation of Benzaldehyde (B42025), 3-(ethenyloxy)-, primarily involving the etherification of the hydroxyl group of 3-hydroxybenzaldehyde (B18108). These methods range from classical nucleophilic substitution reactions to more modern transition metal-catalyzed approaches.
The most direct pathway to Benzaldehyde, 3-(ethenyloxy)- is through the etherification of 3-hydroxybenzaldehyde. The Williamson ether synthesis is a well-established and versatile method for forming ether linkages masterorganicchemistry.comkhanacademy.orglibretexts.org. This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide masterorganicchemistry.com. In the context of synthesizing 3-(vinyloxy)benzaldehyde, this would involve the reaction of the sodium or potassium salt of 3-hydroxybenzaldehyde (the phenoxide) with a vinyl halide, such as vinyl bromide.
The formation of the phenoxide is typically achieved by treating 3-hydroxybenzaldehyde with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) masterorganicchemistry.com. The choice of base and solvent is crucial for the success of the reaction. While the Williamson ether synthesis is robust, its application to the synthesis of aryl vinyl ethers can sometimes be challenging due to the potential for competing elimination reactions and the lower reactivity of vinyl halides compared to saturated alkyl halides.
A study on the regioselective protection of 3,4-dihydroxybenzaldehyde (B13553) provides valuable insight into the conditions that could be adapted for the vinylation of 3-hydroxybenzaldehyde nih.govresearchgate.net. In this study, the vinyl group was successfully introduced by reacting the dihydroxybenzaldehyde with an alkyl halide in the presence of sodium bicarbonate and sodium iodide in dimethylformamide (DMF) at 40°C nih.gov. This suggests a milder approach compared to the use of strong bases like sodium hydride.
Another promising etherification pathway is the palladium-catalyzed vinylation of phenols. This method involves the cross-coupling of a phenol (B47542) with a vinylating agent, such as a vinyl halide or vinyl boronic acid, in the presence of a palladium catalyst and a suitable ligand semanticscholar.org. Transition metal-catalyzed reactions often offer higher selectivity and milder reaction conditions compared to traditional methods. For instance, iridium-catalyzed transfer vinylation has been successfully applied to 4-hydroxybenzaldehyde, indicating the feasibility of this approach for hydroxybenzaldehyde isomers researchgate.net.
The synthesis of Benzaldehyde, 3-(ethenyloxy)- can be designed as either a multi-step or a one-pot process. A multi-step synthesis would involve the initial formation and isolation of the 3-hydroxybenzaldehyde phenoxide, followed by its reaction with a vinylating agent. This approach allows for the purification of intermediates, which can lead to a purer final product.
Alternatively, a one-pot synthesis, where all reagents are added to the reactor without the isolation of intermediates, can be more efficient in terms of time and resources ias.ac.in. For the synthesis of 3-(vinyloxy)benzaldehyde, a one-pot procedure could involve the in-situ generation of the phenoxide from 3-hydroxybenzaldehyde, followed immediately by the addition of the vinylating agent. A lipase-catalyzed one-pot synthesis of vinyl ether esters has been reported, demonstrating the potential for enzymatic and milder one-pot approaches in vinyl ether synthesis rsc.org.
In the synthesis of complex molecules with multiple reactive functional groups, protecting groups are often employed to temporarily block one functional group while a reaction is carried out at another site. For the synthesis of Benzaldehyde, 3-(ethenyloxy)-, the aldehyde group of the 3-hydroxybenzaldehyde precursor could potentially react with some of the reagents used for the vinylation of the hydroxyl group.
While many vinylation reactions of hydroxybenzaldehydes proceed without the need for protecting the aldehyde, in cases where the aldehyde functionality interferes with the desired reaction, it can be protected as an acetal (B89532). For example, the aldehyde can be reacted with ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal. This protecting group is stable under basic and neutral conditions, which are often used for Williamson ether synthesis. After the vinyl ether has been formed, the acetal can be readily removed by treatment with aqueous acid to regenerate the aldehyde.
The regioselective protection of one hydroxyl group in a dihydroxybenzaldehyde, as demonstrated by Plourde and Spaetzel, is an example of a sophisticated protecting group strategy nih.govresearchgate.net. In their work, the vinyl group itself acts as a protecting group for one of the hydroxyls, allowing for further transformations at other positions of the molecule nih.govresearchgate.net.
Optimization of Reaction Parameters and Conditions
To achieve a high yield and purity of Benzaldehyde, 3-(ethenyloxy)-, it is essential to optimize the reaction parameters and conditions. This involves a systematic study of the effects of stoichiometry, temperature, solvent, and catalyst on the outcome of the reaction.
The stoichiometry of the reactants plays a critical role in the efficiency of the synthesis. In a Williamson-type etherification, a slight excess of the vinylating agent is often used to ensure complete conversion of the 3-hydroxybenzaldehyde. The amount of base used to generate the phenoxide must also be carefully controlled. An insufficient amount of base will result in incomplete deprotonation of the phenol, leading to lower yields, while a large excess of a strong base might promote side reactions.
Temperature is another crucial parameter that needs to be controlled. The rate of the desired S(_N)2 reaction increases with temperature; however, higher temperatures can also favor undesirable side reactions, such as elimination and polymerization. For the vinylation of 3,4-dihydroxybenzaldehyde, a relatively mild temperature of 40°C was found to be effective, which could be a good starting point for the optimization of the synthesis of 3-(vinyloxy)benzaldehyde nih.gov. The optimal temperature regimen will depend on the specific synthetic method being employed.
The table below summarizes the key reaction parameters and their potential effects on the synthesis of Benzaldehyde, 3-(ethenyloxy)-.
| Parameter | Effect on Yield and Selectivity | General Considerations |
| Stoichiometry of Vinylating Agent | An excess can drive the reaction to completion, but may lead to purification challenges. | Typically, a 1.1 to 2.0 molar equivalent is used. |
| Stoichiometry of Base | A stoichiometric amount or a slight excess is usually required for complete phenoxide formation. | Stronger bases may require more precise control. |
| Temperature | Higher temperatures increase reaction rate but can also increase side reactions and polymerization. | A balance needs to be found for optimal results. |
| Solvent | The polarity and aprotic/protic nature of the solvent can influence the S(_N)2 reaction rate. | Polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred for Williamson ether synthesis. |
| Catalyst Loading (for catalyzed reactions) | Higher catalyst loading can increase the reaction rate but also the cost and potential for side reactions. | The optimal loading needs to be determined experimentally. |
A significant challenge in the synthesis and handling of Benzaldehyde, 3-(ethenyloxy)- is the tendency of the vinyl ether group to undergo polymerization, especially in the presence of acid traces or upon heating. This can lead to lower yields of the desired monomer and the formation of polymeric byproducts that can be difficult to remove.
Several strategies can be employed to minimize polymerization:
Use of Inhibitors: Small amounts of radical inhibitors, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can be added to the reaction mixture and during purification and storage to prevent radical-initiated polymerization. Phenolic antioxidants are commonly used as stabilizers for vinyl monomers specialchem.com.
Control of Reaction Conditions: As mentioned earlier, maintaining a moderate reaction temperature can help to reduce the rate of polymerization. It is also crucial to work under anhydrous conditions and to use freshly distilled solvents to minimize the presence of acidic impurities that can initiate cationic polymerization.
Purification under Mild Conditions: Distillation, a common purification technique, should be carried out at the lowest possible temperature and pressure (vacuum distillation) to avoid thermally induced polymerization. The addition of a polymerization inhibitor to the distillation flask is also a recommended practice.
Proper Storage: The purified Benzaldehyde, 3-(ethenyloxy)- should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) and with a stabilizer to ensure its long-term stability.
By carefully selecting the synthetic route and optimizing the reaction conditions, Benzaldehyde, 3-(ethenyloxy)- can be prepared in good yield and purity, paving the way for its use in further chemical transformations and material science applications.
Emerging Approaches in Sustainable Synthesis
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. For the synthesis of Benzaldehyde, 3-(ethenyloxy)-, this translates to exploring solvent-free conditions and employing energy-efficient protocols to reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free and Reduced-Solvent Methodologies
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, this approach reduces environmental pollution, lowers costs associated with solvent purchase and disposal, and can sometimes lead to improved reaction rates and selectivities.
For the synthesis of Benzaldehyde, 3-(ethenyloxy)-, a solvent-free approach could involve the direct reaction of 3-hydroxybenzaldehyde with a vinylating agent in the presence of a solid base, such as potassium carbonate, and potentially a phase-transfer catalyst. The reaction mixture would be heated to facilitate the reaction in the molten state or on a solid support.
The following table provides a hypothetical comparison of a conventional solvent-based synthesis with a solvent-free approach for the preparation of Benzaldehyde, 3-(ethenyloxy)-.
| Parameter | Conventional Method (in DMF) | Solvent-Free Method |
| Solvent | Dimethylformamide (DMF) | None |
| Base | Potassium Carbonate | Potassium Carbonate |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 4-8 hours | 1-3 hours |
| Work-up | Aqueous work-up, extraction | Direct purification |
| Yield | 85-95% | 80-90% |
| Environmental Impact | High (solvent use and waste) | Low |
Detailed Research Findings:
Research into the solvent-free synthesis of other aryl ethers has demonstrated the feasibility and benefits of this approach. For example, the Williamson ether synthesis has been successfully carried out under solvent-free conditions using microwave irradiation, often leading to shorter reaction times and comparable or even higher yields than conventional methods. The absence of a solvent can lead to higher concentrations of reactants, thus accelerating the reaction.
Energy-Efficient Synthesis Protocols
The development of energy-efficient synthesis protocols is another cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) and flow chemistry are two prominent techniques that can significantly reduce energy consumption and reaction times.
Microwave-Assisted Synthesis:
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. In the synthesis of Benzaldehyde, 3-(ethenyloxy)-, microwave heating can be applied to both solvent-based and solvent-free reaction conditions. The direct interaction of microwaves with polar molecules in the reaction mixture leads to efficient energy transfer and a significant reduction in reaction time, often from hours to minutes.
Flow Chemistry:
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. In a flow synthesis of Benzaldehyde, 3-(ethenyloxy)-, solutions of the reactants would be continuously pumped through a heated microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to achieve high yields and purity in a continuous and automated fashion. This method is inherently more energy-efficient for large-scale production compared to heating large batch reactors.
The table below presents a hypothetical comparison of energy-efficient protocols for the synthesis of Benzaldehyde, 3-(ethenyloxy)-.
| Protocol | Conventional Heating | Microwave-Assisted | Flow Chemistry |
| Energy Source | Oil Bath/Heating Mantle | Microwaves | Heater |
| Reaction Time | 4-8 hours | 5-20 minutes | < 10 minutes (residence time) |
| Temperature Control | Good | Excellent | Excellent |
| Scalability | Limited | Moderate | High |
| Energy Efficiency | Low | High | High |
| Hypothetical Yield | 85-95% | 90-98% | > 95% |
Detailed Research Findings:
The application of microwave-assisted synthesis and flow chemistry has been widely reported for a variety of organic transformations, including ether synthesis. Studies have consistently shown that these technologies can lead to significant improvements in reaction efficiency and sustainability. For instance, numerous examples in the literature demonstrate the acceleration of Williamson ether synthesis under microwave irradiation, with reactions often completing in a fraction of the time required for conventional heating. Similarly, flow chemistry has been successfully employed for the synthesis of a range of fine chemicals and active pharmaceutical ingredients, showcasing its potential for the efficient and sustainable production of compounds like Benzaldehyde, 3-(ethenyloxy)-.
Chemical Reactivity and Mechanistic Investigations of Benzaldehyde, 3 Ethenyloxy
Transformations Involving the Aldehyde Moiety
The aldehyde group in 3-(vinyloxy)benzaldehyde is a versatile functional handle that readily participates in a variety of oxidation, reduction, nucleophilic addition, and condensation reactions.
Chemoselective Oxidation Reactions and Product Characterization
The oxidation of the aldehyde functionality in 3-(vinyloxy)benzaldehyde to the corresponding carboxylic acid, 3-(vinyloxy)benzoic acid, can be achieved with high chemoselectivity, leaving the vinyl ether group intact. A common and effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) under mild acidic conditions. This method is particularly advantageous due to its tolerance of various functional groups, including the acid-sensitive vinyl ether.
Another mild oxidizing agent that can be employed is silver(I) oxide (Ag2O). This reagent is known to oxidize aldehydes to carboxylic acids without affecting other sensitive functionalities. The reaction typically proceeds in a suitable solvent, yielding the desired carboxylic acid upon workup.
The characterization of the resulting 3-(vinyloxy)benzoic acid would involve standard spectroscopic techniques. In the ¹H NMR spectrum, the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) would be indicative of a successful oxidation. The ¹³C NMR spectrum would show a downfield shift for the carbonyl carbon, moving from the aldehyde region (~190 ppm) to the carboxylic acid region (~170-180 ppm). Infrared (IR) spectroscopy would reveal the appearance of a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a C=O stretch around 1700 cm⁻¹.
Table 1: Hypothetical Data for Chemoselective Oxidation of Benzaldehyde (B42025), 3-(ethenyloxy)-
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaClO2 / NaH2PO4 | t-BuOH / H2O | 25 | 12 | 92 |
| Ag2O | Toluene | 80 | 24 | 85 |
Controlled Reduction Reactions and Formation of Derived Alcohols
The aldehyde group of 3-(vinyloxy)benzaldehyde can be selectively reduced to a primary alcohol, (3-(vinyloxy)phenyl)methanol, using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its chemoselectivity for aldehydes and ketones over other functional groups like vinyl ethers. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. masterorganicchemistry.com
A general procedure involves the portion-wise addition of sodium borohydride to a solution of the aldehyde in ethanol at 0 °C, followed by stirring at room temperature. The reaction is then quenched with water and the product is extracted. This method has been shown to be effective for the reduction of structurally similar compounds, such as [4-(Ethenyloxy)-3-methoxyphenyl]methanol, with high yields (91%).
Product characterization of (3-(vinyloxy)phenyl)methanol would confirm the conversion of the aldehyde to a primary alcohol. In the ¹H NMR spectrum, the aldehydic proton signal would disappear, and a new signal corresponding to the benzylic CH2OH protons would appear around 4.5-4.7 ppm, often as a doublet. A broad singlet for the hydroxyl proton would also be observed. The ¹³C NMR spectrum would show the disappearance of the aldehyde carbonyl signal and the appearance of a new signal for the benzylic carbon at approximately 60-65 ppm. IR spectroscopy would show the appearance of a broad O-H stretch around 3200-3600 cm⁻¹ and the disappearance of the aldehyde C=O stretch.
Table 2: Reduction of an Aldehyde to the Corresponding Alcohol
| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| [4-(Ethenyloxy)-3-methoxyphenyl]methanol | NaBH4 | Ethanol | 91 | organic-chemistry.org |
Nucleophilic Addition Reactions and Subsequent Transformations
The electrophilic carbon of the aldehyde group in 3-(vinyloxy)benzaldehyde is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the aldehyde. masterorganicchemistry.com For instance, the addition of methylmagnesium bromide or methyllithium (B1224462) would yield 1-(3-(vinyloxy)phenyl)ethanol after an acidic workup.
The reaction mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during the workup furnishes the corresponding secondary alcohol. The conditions for these reactions typically involve an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organometallic reagent.
The resulting secondary alcohols can undergo further transformations. For example, oxidation of 1-(3-(vinyloxy)phenyl)ethanol would yield the corresponding ketone, 1-(3-(vinyloxy)phenyl)ethan-1-one. Dehydration of the alcohol under acidic conditions could lead to the formation of an alkene, although care must be taken to avoid the hydrolysis of the vinyl ether group.
Condensation Reactions (e.g., Henry Reaction)
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane in the presence of a base. wikipedia.orgscirp.org Benzaldehyde, 3-(ethenyloxy)- can participate in this reaction, for example, with nitromethane, to form a β-nitro alcohol, 1-(3-(vinyloxy)phenyl)-2-nitroethanol.
The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to give the final product. The choice of base and reaction conditions can influence the yield and diastereoselectivity of the reaction. The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into other valuable compounds, such as β-amino alcohols or α,β-unsaturated nitroalkenes.
Table 3: General Conditions for the Henry Reaction
| Aldehyde | Nitroalkane | Base | Solvent | Product |
| Benzaldehyde, 3-(ethenyloxy)- | Nitromethane | Triethylamine | Ethanol | 1-(3-(vinyloxy)phenyl)-2-nitroethanol |
Transformations Involving the Ethenyloxy Group
The ethenyloxy (vinyloxy) group is another key reactive site in Benzaldehyde, 3-(ethenyloxy)-. It can undergo various reactions, including substitution and addition, often under conditions that are distinct from those that affect the aldehyde moiety.
Substitution Reactions and Functional Group Interconversions
The vinyl ether linkage is susceptible to cleavage under acidic conditions. Acid-catalyzed hydrolysis of the ethenyloxy group in 3-(vinyloxy)benzaldehyde would lead to the formation of 3-hydroxybenzaldehyde (B18108) and acetaldehyde. The mechanism involves the protonation of the vinyl ether oxygen or the β-carbon, followed by the addition of water and subsequent collapse of the hemiacetal intermediate. askfilo.com
This reactivity allows for the use of the vinyloxy group as a protecting group for the hydroxyl functionality. The mild acidic conditions required for its removal make it a useful tool in multi-step syntheses where other acid-sensitive groups are not present.
Furthermore, the double bond of the ethenyloxy group can undergo electrophilic addition reactions. For example, the addition of hydrogen halides (HX) would proceed via a Markovnikov-type addition, leading to the formation of a halo-substituted intermediate. However, such reactions must be carefully controlled to avoid polymerization or undesired side reactions.
Addition Reactions to the Vinyl Ether Moiety
The vinyl ether moiety in Benzaldehyde, 3-(ethenyloxy)-, also known as 3-vinyloxybenzaldehyde, is characterized by its electron-rich double bond due to the resonance donation from the adjacent oxygen atom. This electronic nature makes it highly susceptible to electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile (E+) on the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile (Nu-) to yield the final addition product.
Common electrophilic additions to vinyl ethers include hydrohalogenation, hydration, and the addition of alcohols. For instance, in the presence of a strong acid like HCl, the proton acts as the electrophile, adding to the terminal carbon of the vinyl group. The resulting carbocation, stabilized by the adjacent oxygen, is then attacked by the chloride ion. Similarly, acid-catalyzed hydration or alcohol addition proceeds through the same oxocarbenium ion intermediate, yielding a hemiacetal or an acetal (B89532), respectively. The reactivity of the vinyl ether is significantly influenced by the reaction conditions, such as the nature of the electrophile and the solvent polarity.
| Reaction Type | Electrophile (E+) | Nucleophile (Nu-) | Product Type |
| Hydrohalogenation | H+ | X- (e.g., Cl-, Br-) | α-Haloether |
| Acid-Catalyzed Hydration | H+ | H2O | Hemiacetal (unstable), Aldehyde/Ketone |
| Acid-Catalyzed Alcoholysis | H+ | R-OH | Acetal |
Polymerization and Oligomerization Chemistry (Focus on Chemical Pathways)
The electron-rich nature of the vinyl ether double bond in Benzaldehyde, 3-(ethenyloxy)- makes it an excellent monomer for cationic polymerization. Radical polymerization is generally not effective for vinyl ethers. The chemical pathway for cationic polymerization is initiated by the addition of a cationic species (an initiator, such as a Lewis acid in the presence of a proton source) to the vinyl group. scispace.com
The initiation step generates a resonance-stabilized oxocarbenium ion as the propagating species. This cation then rapidly adds to another monomer molecule in the propagation step, extending the polymer chain. This process continues, leading to the formation of a poly(vinyl ether) with pendant 3-formylphenyl groups.
Key Mechanistic Steps:
Initiation: An initiator (e.g., BF₃·OEt₂) reacts with a co-initiator (e.g., H₂O) to form a strong protonic acid, which then adds to the monomer.
Propagation: The resulting oxocarbenium ion at the end of the growing chain adds to the vinyl group of a new monomer molecule. This step is typically very fast.
Chain Transfer and Termination: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions, where a proton is transferred from the growing chain to a monomer molecule, initiating a new chain.
Living cationic polymerization of vinyl ethers can be achieved under specific conditions, using carefully chosen initiator systems, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution. rsc.orgnih.gov Cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is another advanced technique that can be employed. nih.gov This control is crucial for designing polymers with specific properties, where the benzaldehyde functionalities can be used for further post-polymerization modifications. For instance, alternating copolymers can be synthesized by reacting vinyl ethers with other monomers like benzaldehydes under cationic conditions. researchgate.netrsc.org
Advanced Organic Reactions and Cascade Processes
Multicomponent Reactions (e.g., Petasis Reaction)
Benzaldehyde, 3-(ethenyloxy)- is a suitable substrate for multicomponent reactions (MCRs) due to its aldehyde functionality. One prominent example is the Petasis borono-Mannich (PBM) reaction. organic-chemistry.org This reaction involves the condensation of an amine, a carbonyl compound (in this case, the aldehyde group of Benzaldehyde, 3-(ethenyloxy)-), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org
The reaction is typically a one-pot process that proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org The mechanism is believed to involve the formation of an iminium ion from the condensation of the amine and the aldehyde. Concurrently, the boronic acid forms a reactive "ate" complex with the hydroxyl group of the intermediate. The organic group from the boron "ate" complex then acts as a nucleophile, adding to the iminium ion to form the final product. organic-chemistry.org The use of Benzaldehyde, 3-(ethenyloxy)- in a Petasis reaction would yield a product containing both the vinyloxy group and a newly formed substituted amine, offering a route to complex, multifunctional molecules. mdpi.comnih.gov
| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Boronic Acid) | Typical Product |
| Secondary Amine (e.g., Piperidine) | Benzaldehyde, 3-(ethenyloxy)- | Vinylboronic Acid | Allylic Tertiary Amine |
| Primary Amine (e.g., Benzylamine) | Benzaldehyde, 3-(ethenyloxy)- | Arylboronic Acid (e.g., Phenylboronic Acid) | Substituted Secondary Amine |
| Amino Acid (e.g., Glycine) | Benzaldehyde, 3-(ethenyloxy)- | Vinylboronic Acid | α-Substituted Amino Acid |
Cycloaddition Chemistry
The vinyl ether and benzaldehyde moieties of Benzaldehyde, 3-(ethenyloxy)- can both participate in cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The electron-rich vinyl ether group can act as a potent dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. wikipedia.orgsigmaaldrich.com The reaction is typically thermally promoted and proceeds in a concerted fashion. The stereochemistry of the dienophile is retained in the product. For Benzaldehyde, 3-(ethenyloxy)-, reaction with a diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative with both an ether linkage and a benzaldehyde substituent. The hetero-Diels-Alder reaction is a variant where either the diene or dienophile contains a heteroatom. sigmaaldrich.com
[3+2] and [3+3] Cycloadditions: The aldehyde group can react with catalytically generated metallo-enolcarbenes in formal [3+3] cycloadditions to construct six-membered heterocyclic compounds. nih.gov Furthermore, the aldehyde can participate in [3+2] dipolar cycloadditions with carbonyl ylides, which can be generated in situ from diazo compounds in the presence of a rhodium catalyst, leading to the formation of five-membered heterocycles. nih.gov
Rearrangement Reactions
While Benzaldehyde, 3-(ethenyloxy)- itself is not primed for the classic Claisen rearrangement, a closely related analogue, 3-(allyloxy)benzaldehyde, would readily undergo this transformation. The Claisen rearrangement is a noaa.govnoaa.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether upon heating. wikipedia.orgorganic-chemistry.org
For 3-(allyloxy)benzaldehyde, heating would initiate the concerted pericyclic reaction, leading to an ortho-allyl phenol (B47542) intermediate. organic-chemistry.org This intermediate would then tautomerize to the more stable aromatic aldehyde. This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring. organic-chemistry.org Variations of the Claisen rearrangement, such as the Johnson-Claisen and Ireland-Claisen, allow for the formation of γ,δ-unsaturated esters and carboxylic acids, respectively. wikipedia.org Tandem reactions involving a palladium(II)-catalyzed vinyl ether exchange followed by a Claisen rearrangement provide a modern approach to γ,δ-unsaturated aldehydes under mild conditions. organic-chemistry.org
Metal-Mediated and Catalytic Transformations (e.g., Oxa-Michael Reactions)
The reactivity of Benzaldehyde, 3-(ethenyloxy)- can be significantly expanded through metal-mediated and catalytic transformations.
Oxa-Michael Reactions: The oxa-Michael addition, or conjugate addition of an alcohol, to an activated alkene is a key C-O bond-forming reaction. nih.gov While vinyl ethers are not classic Michael acceptors, their reactivity can be enhanced by appropriate catalysts. Lewis acids or transition metal complexes can activate the vinyl ether moiety towards nucleophilic attack by an alcohol. rsc.orgchemrxiv.org This would result in the formation of an acetal. Oxa-Michael initiated cascade reactions have been reported, demonstrating the potential for complex molecule synthesis starting from a conjugate addition step. nih.gov
Other Metal-Mediated Transformations: The vinyl group can participate in various transition metal-catalyzed reactions. rsc.org For instance, palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) could potentially be employed to functionalize the vinyl group. Indium-mediated cross-coupling reactions of benzaldehydes with vinyl ketones have been shown to produce β,γ-unsaturated ketones. researchgate.net The aldehyde group itself is also reactive, for example, it can undergo metal-catalyzed additions of organometallic reagents.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For Benzaldehyde, 3-(ethenyloxy)-, this would involve a multi-faceted approach combining experimental and theoretical methods to map out the energetic and structural changes that occur during a reaction.
Identification of Reaction Intermediates and Transition States
The identification of transient species such as reaction intermediates and the characterization of high-energy transition states are crucial for confirming a proposed reaction pathway. For many reactions involving benzaldehyde derivatives, techniques such as spectroscopy (e.g., NMR, IR, and mass spectrometry) under specific reaction conditions can provide evidence for the existence of intermediates. Computational chemistry, particularly density functional theory (DFT) calculations, often complements experimental work by modeling the geometries and energies of these transient structures. However, specific studies applying these methods to Benzaldehyde, 3-(ethenyloxy)- to identify and characterize its reaction intermediates and transition states are not described in the current body of scientific literature.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantifying the speed of a chemical reaction and understanding how factors like concentration, temperature, and catalysts influence this rate. This data is used to formulate a rate law, which provides insight into the molecularity of the rate-determining step of the reaction.
For instance, a hypothetical kinetic study on a reaction involving Benzaldehyde, 3-(ethenyloxy)- might involve monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy or gas chromatography. The data obtained could then be used to determine the reaction order with respect to each reactant and calculate the rate constant.
Hypothetical Reaction Rate Data
| Experiment | Initial [Benzaldehyde, 3-(ethenyloxy)-] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
This table represents hypothetical data for illustrative purposes only, as no specific experimental kinetic data for Benzaldehyde, 3-(ethenyloxy)- was found.
From such data, one could infer the reaction order and propose a rate law. However, actual experimental kinetic data and determined rate constants for reactions specifically involving Benzaldehyde, 3-(ethenyloxy)- are not currently published.
Isotopic Labeling Investigations
Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. This involves replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C) and then determining the position of the isotope in the product molecules.
In the context of Benzaldehyde, 3-(ethenyloxy)-, one could envision a study where the aldehydic hydrogen is replaced with deuterium. The analysis of the products from a subsequent reaction could reveal whether this specific hydrogen atom is transferred in the rate-determining step, which would be indicated by a kinetic isotope effect (a change in the reaction rate upon isotopic substitution). To date, no such isotopic labeling studies have been reported for this specific compound.
Catalytic Systems for the Synthesis and Derivatization of Benzaldehyde, 3 Ethenyloxy
Heterogeneous Catalysis
Supported Metal-Oxide Catalysts in Oxidation Reactions
Supported metal-oxide catalysts are widely employed in the selective oxidation of organic compounds. These systems typically involve an active metal component dispersed on a high-surface-area oxide support, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). The choice of metal and support can significantly influence catalytic activity and selectivity.
For the oxidation of substituted benzaldehydes, catalysts like vanadium oxide supported on titania (VOₓ/TiO₂) are known to be effective. However, no specific studies detailing the oxidation of the ethenyloxy functional group or the aldehyde group in "Benzaldehyde, 3-(ethenyloxy)-" using supported metal-oxide catalysts have been identified. The reactivity of the vinyl ether moiety under oxidative conditions would be a key consideration in any such potential application.
Solid Acid and Solid Base Catalysts in Organic Transformations
Solid acid and base catalysts are crucial in a variety of organic transformations, including acetalization, condensation, and isomerization reactions. Materials such as zeolites, sulfated zirconia, and functionalized mesoporous silica serve as solid acid catalysts, while hydrotalcites and alkaline-earth metal oxides are common solid base catalysts.
In the context of benzaldehyde (B42025), solid acids are known to catalyze its acetalization with alcohols. For "Benzaldehyde, 3-(ethenyloxy)-", a solid acid catalyst could potentially be used to protect the aldehyde group. Conversely, solid base catalysts could be involved in reactions such as Knoevenagel or Claisen-Schmidt condensations. A study on the Claisen-Schmidt condensation of benzaldehyde with acetophenone (B1666503) using a hierarchical Cs-Pollucite nanozeolite as a solid base catalyst has been reported, demonstrating the potential of such systems for C-C bond formation. However, no literature specifically describes the application of solid acid or solid base catalysts for transformations involving "Benzaldehyde, 3-(ethenyloxy)-".
Zeolite and MOF-Based Catalysts for Selective Processes
Zeolites and Metal-Organic Frameworks (MOFs) are crystalline porous materials that offer shape-selectivity and high surface areas, making them attractive for various catalytic applications. Their well-defined pore structures can influence reactant and product selectivity.
Zeolites, with their strong acidic sites, are active in various reactions involving aromatic aldehydes. For instance, alkali-treated ZSM-5 zeolites have been used for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. MOFs, with their tunable structures and composition, have also been investigated as catalysts for reactions such as the Knoevenagel condensation of benzaldehyde. For example, the catalytic activity of MOFs like CuBTC and FeBTC has been compared with zeolites in this reaction. Despite these examples with benzaldehyde, there is no available research on the use of zeolite or MOF-based catalysts for the synthesis or selective processing of "Benzaldehyde, 3-(ethenyloxy)-".
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often provides high activity and selectivity. This section explores organometallic complexes and photoredox catalysis, for which general principles are established, but specific applications to "Benzaldehyde, 3-(ethenyloxy)-" are absent from the literature.
Organometallic Complexes in Coupling and Functionalization Reactions
Organometallic complexes, particularly those of palladium, are workhorses in modern organic synthesis, facilitating a wide range of coupling and functionalization reactions. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds.
Aryl vinyl ethers can participate in various palladium-catalyzed reactions. For instance, the Mizoroki-Heck arylation of vinyl ethers can lead to either α- or β-arylated products depending on the reaction conditions. While these reactions are well-established for a range of substrates, specific examples involving the coupling or functionalization of "Benzaldehyde, 3-(ethenyloxy)-" using organometallic complexes are not documented. The presence of both an aldehyde and a vinyl ether functionality would present challenges in terms of chemoselectivity.
Enzyme-Mimetic Catalysis
Enzyme-mimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic catalysts. While specific research on the enzyme-mimetic synthesis of Benzaldehyde, 3-(ethenyloxy)- is not extensively documented, the principles of this approach can be applied to the key O-vinylation reaction of 3-hydroxybenzaldehyde (B18108).
Enzymes like lipases have been successfully employed in the synthesis of vinyl ether esters, demonstrating the potential of biocatalysis in forming vinyl ether linkages under mild conditions. rsc.org For the synthesis of an aryl vinyl ether like Benzaldehyde, 3-(ethenyloxy)-, a hypothetical enzyme-mimetic catalyst would be designed to bind 3-hydroxybenzaldehyde and a vinylating agent in a pre-organized orientation that lowers the activation energy of the O-vinylation reaction. Such a catalyst might feature a recognition site for the phenolic and aldehydic functional groups of the substrate, alongside a catalytic moiety that activates the vinyl donor.
Table 1: Comparison of Biocatalytic vs. Traditional Catalysis for Vinylation (Illustrative)
| Parameter | Enzyme-Mimetic Catalysis (Hypothetical) | Traditional Metal Catalysis |
|---|---|---|
| Reaction Conditions | Mild (near ambient temperature and pressure) | Often requires elevated temperatures and pressures |
| Selectivity | Potentially high chemo- and regioselectivity | Can be challenging to control, may require protecting groups |
| Environmental Impact | Generally lower, uses benign reagents | May use toxic metals and organic solvents |
| Catalyst Reusability | Often high, enzymes can be immobilized | Variable, can be prone to leaching and deactivation |
Phase-Transfer and Ionic Liquid-Mediated Catalysis
Phase-Transfer Catalysis (PTC) offers a practical method for reacting reagents in immiscible phases. For the synthesis of Benzaldehyde, 3-(ethenyloxy)-, PTC could facilitate the reaction between the water-soluble phenoxide of 3-hydroxybenzaldehyde and a vinylating agent in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. nih.govillinois.edu
Ionic Liquid-Mediated Catalysis utilizes ionic liquids (ILs) as solvents and/or catalysts. ILs are salts with low melting points that can offer unique solvating properties and enhance reaction rates and selectivities. hu-berlin.de In the synthesis of aryl vinyl ethers, ionic liquids can act as a polar, non-coordinating medium for transition metal catalysts, facilitating the reaction and allowing for easier catalyst recycling. scispace.com For instance, the synthesis of Benzaldehyde, 3-(ethenyloxy)- could be envisioned in an ionic liquid medium using a copper or palladium catalyst, potentially leading to higher yields and improved catalyst stability. researchgate.netresearchgate.net
Table 2: Effect of Catalytic System on Aryl Vinyl Ether Synthesis (Analogous Systems)
| Catalytic System | Substrate | Yield (%) | Reference |
|---|---|---|---|
| CuI/N,N-dimethylglycine | (E)-Arylvinyl bromide and Phenols | High | researchgate.net |
| Quaternary Ammonium Salt (PTC) | Phenols | Good | nih.gov |
| [BMIM][PF6] with Rh catalyst | 1-Pentene (Hydrogenation) | High Activity | scispace.com |
| Ni/Cu system | Phenols and Vinyl Halides | Good | organic-chemistry.org |
Design Principles for High-Performance Catalysts
The development of efficient catalytic systems for the synthesis of Benzaldehyde, 3-(ethenyloxy)- relies on the rational design of the catalyst's components and properties.
In transition metal-catalyzed vinylation reactions, the choice of ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. For palladium-catalyzed O-vinylation, ligands such as phosphines and N-heterocyclic carbenes (NHCs) are commonly employed. The electronic and steric properties of the ligand can be tuned to optimize the catalytic cycle. For instance, electron-donating ligands can enhance the rate of oxidative addition, while bulky ligands can promote reductive elimination and influence regioselectivity. acs.orgnih.gov
The arylation of vinyl ethers can be controlled to favor either the α or β position by careful selection of the palladium catalyst and ligands. nih.gov In the context of synthesizing Benzaldehyde, 3-(ethenyloxy)-, a well-designed ligand would promote the selective O-vinylation of 3-hydroxybenzaldehyde while minimizing side reactions such as C-vinylation or polymerization.
Table 3: Influence of Ligands on Palladium-Catalyzed Vinylation (Representative Examples)
| Catalyst | Ligand | Reaction | Key Observation | Reference |
|---|---|---|---|---|
| Pd(OAc)2 | P(t-Bu)3 | Heck Reaction | High activity | whiterose.ac.uk |
| Pd2(dba)3 | Triphenylarsine | Carbonylative Coupling | Increased reaction rate | core.ac.uk |
| Pd(0) | Various Phosphines | Arylation of Butyl Vinyl Ether | Ligand controls regioselectivity | acs.org |
| Pd(OAc)2 | dppf | α-Arylation of Vinyl Ethers | High α-selectivity | nih.gov |
The economic and environmental viability of a catalytic process is heavily dependent on the recyclability and stability of the catalyst. For homogeneous catalysts, separation from the product stream can be challenging. Strategies to improve recyclability include the use of biphasic systems (e.g., with ionic liquids or fluorous phases) or the immobilization of the catalyst on a solid support. nih.govresearchgate.net
Catalyst deactivation is another critical issue. In palladium-catalyzed reactions, deactivation can occur through catalyst aggregation, ligand degradation, or poisoning. The design of robust ligands and the optimization of reaction conditions are essential to enhance catalyst lifetime. For example, the use of well-defined catalyst precursors and the exclusion of air and moisture can improve stability. Recent advances in electrochemical methods also show promise for the recycling of homogeneous catalysts. nih.gov
Table 4: Strategies for Catalyst Recycling and Stability Enhancement
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Immobilization on Solid Support | Anchoring the catalyst to a solid matrix. | Easy separation and reuse. | researchgate.net |
| Biphasic Catalysis | Using immiscible solvents (e.g., ionic liquids) to retain the catalyst in one phase. | Simplified product separation and catalyst recycling. | scispace.com |
| Electrochemical Recycling | Using redox-active electrodes to capture and release the catalyst. | High recovery rates and retention of catalytic activity. | nih.gov |
| Development of Robust Ligands | Designing ligands that are resistant to degradation under reaction conditions. | Increased catalyst lifetime and turnover numbers. | acs.org |
Advanced Spectroscopic and Analytical Characterization for In Depth Chemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Multi-Dimensional NMR Techniques for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
The structural confirmation of Benzaldehyde (B42025), 3-(ethenyloxy)- is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of benzaldehyde and related substituted compounds. hmdb.cadocbrown.infodocbrown.info
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Benzaldehyde, 3-(ethenyloxy)-, the spectrum would show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the ethenyloxy group.
Aldehyde Proton: A singlet peak is expected at a downfield chemical shift, typically between δ 9.8 and 10.1 ppm, due to the deshielding effect of the carbonyl group. docbrown.info
Aromatic Protons: The four protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and splitting patterns depend on the electronic effects of the aldehyde and ethenyloxy substituents. The proton at the C2 position, being ortho to the electron-withdrawing aldehyde group, is expected to be the most downfield.
Ethenyloxy Protons: The vinyl group (–O–CH=CH₂) gives rise to a characteristic set of signals. The proton on the carbon attached to the oxygen (–O–CH=) typically appears as a doublet of doublets around δ 6.5-6.8 ppm. The two terminal protons (=CH₂) are diastereotopic and will appear as two separate doublet of doublets, one around δ 4.8 ppm and the other around δ 4.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will produce a signal in the δ 190-195 ppm region. docbrown.info
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon attached to the aldehyde group (C1) and the carbon attached to the ethenyloxy group (C3) will have characteristic shifts, typically around δ 137 ppm and δ 158 ppm, respectively.
Ethenyloxy Carbons: The two carbons of the vinyl group will show signals in the olefinic region, with the carbon attached to oxygen (–O–C H=) appearing further downfield (around δ 147 ppm) than the terminal carbon (=C H₂) (around δ 98 ppm).
2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the connectivity within the aromatic ring and within the ethenyloxy group.
HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde, 3-(ethenyloxy)-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.9 | 192 |
| C1 | - | 137 |
| C2 | 7.7 (d) | 124 |
| C3 | - | 158 |
| C4 | 7.4 (t) | 127 |
| C5 | 7.3 (d) | 118 |
| C6 | 7.6 (t) | 130 |
| Ethenyloxy (-O-CH=CH₂) | 6.6 (dd) | 147 |
| Ethenyloxy (-O-CH=CH₂) | 4.8 (dd), 4.5 (dd) | 98 |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes. For Benzaldehyde, 3-(ethenyloxy)-, DNMR could theoretically be used to study the rotational barriers around two key single bonds: the C1-CHO bond and the C3-O bond.
Rotation around the C(aryl)-CHO bond can be hindered, leading to different populations of conformers. Similarly, rotation around the C(aryl)-O bond of the ethenyloxy group can be investigated. By acquiring NMR spectra at different temperatures, one could observe broadening and coalescence of signals corresponding to the different conformers. Analysis of these changes would allow for the calculation of the activation energy for bond rotation, providing insight into the molecule's conformational flexibility and the relative stability of its different spatial arrangements. However, no specific dynamic NMR studies have been published for this compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The chemical formula for Benzaldehyde, 3-(ethenyloxy)- is C₉H₈O₂.
The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O):
(9 x 12.000000) + (8 x 1.007825) + (2 x 15.994915) = 148.052425 Da
An HRMS experiment would measure the m/z of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A measured mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula, allowing it to be distinguished from other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a specific ion. In an MS/MS experiment, the molecular ion of Benzaldehyde, 3-(ethenyloxy)- (m/z 148) would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal information about the molecule's structure.
The fragmentation pathway can be predicted by considering the known behavior of benzaldehydes and vinyl ethers. docbrown.infomiamioh.edu
Loss of a hydrogen radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺ at m/z 147.
Loss of carbon monoxide: The molecular ion could lose a neutral CO molecule, resulting in a fragment at m/z 120.
Cleavage of the vinyl group: Loss of the vinyl radical (•CH=CH₂) would generate a fragment at m/z 121.
Cleavage of the ethenyloxy group: Loss of the entire ethenyloxy radical (•O–CH=CH₂) would result in a benzoyl cation fragment, though this is less likely than other pathways.
Formation of the phenyl cation: Subsequent fragmentation of larger ions could lead to the formation of the phenyl cation at m/z 77 after loss of the CHO and ethenyloxy groups in various steps.
Analyzing the masses and relative abundances of these fragment ions allows for the reconstruction of the molecule's connectivity and confirms the identity of the substituents on the benzene ring.
Table 2: Predicted Key MS/MS Fragments for Benzaldehyde, 3-(ethenyloxy)-
| m/z | Proposed Fragment Ion | Neutral Loss |
| 148 | [C₉H₈O₂]⁺ | - |
| 147 | [C₉H₇O₂]⁺ | H• |
| 121 | [C₇H₅O₂]⁺ | •C₂H₃ |
| 120 | [C₈H₈O]⁺ | CO |
| 77 | [C₆H₅]⁺ | C₃H₃O₂ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netoiccpress.com It is an ideal method for assessing the purity of a volatile compound like Benzaldehyde, 3-(ethenyloxy)- and identifying any volatile impurities.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated as they travel through a capillary column. A nonpolar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), would be suitable for separating the target compound from potential impurities like residual starting materials (e.g., 3-hydroxybenzaldehyde) or reaction byproducts. rsc.org
As each separated component elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. The retention time from the GC helps to distinguish different compounds, while the mass spectrum serves as a molecular fingerprint for identification. The purity of the Benzaldehyde, 3-(ethenyloxy)- sample can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. The mass spectra of any impurity peaks can be compared against spectral libraries to facilitate their identification.
Vibrational Spectroscopy
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each functional group exhibits characteristic vibrational frequencies, making techniques like Infrared (IR) and Raman spectroscopy powerful tools for structural elucidation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups. The IR spectrum of Benzaldehyde, 3-(ethenyloxy)- is predicted to display a combination of characteristic absorption bands corresponding to its three main structural components: the aromatic ring, the aldehyde group, and the vinyl ether moiety.
The aldehyde functional group gives rise to some of the most distinct signals. A strong, sharp absorption band due to the carbonyl (C=O) stretching vibration is expected in the region of 1710-1690 cm⁻¹. The position of this band is influenced by conjugation with the aromatic ring. Additionally, the C-H bond of the aldehyde group typically produces two weaker, but characteristic, stretching bands between 2850 cm⁻¹ and 2750 cm⁻¹, often referred to as a "Fermi doublet". docbrown.info
The ethenyloxy (vinyl ether) group introduces several key absorptions. A characteristic C=C stretching vibration is anticipated around 1640-1610 cm⁻¹. The C-O-C asymmetric stretching of the ether linkage is expected to produce a strong band in the 1275-1200 cm⁻¹ region. Furthermore, the vinylic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.
The substituted benzene ring contributes its own set of absorptions. Aromatic C-H stretching vibrations are observed as a group of weaker bands in the 3100-3000 cm⁻¹ region, often overlapping with the vinylic C-H stretches. Aromatic C=C ring stretching vibrations typically result in two or three bands of variable intensity in the 1600-1450 cm⁻¹ range. docbrown.info The substitution pattern on the benzene ring (1,3- or meta-substitution) gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹), which can aid in confirming the isomer's identity.
Table 1: Predicted Characteristic Infrared Absorption Bands for Benzaldehyde, 3-(ethenyloxy)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde (CHO) | 2850-2820 and 2750-2720 | Weak to Medium |
| C=O Stretch | Aldehyde (CHO) | 1710-1690 | Strong |
| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Weak |
| C-H Stretch | Aromatic Ring | 3100-3000 | Weak |
| C=C Stretch | Vinyl (C=CH₂) | 1640-1610 | Medium |
| =C-H Stretch | Vinyl (C=CH₂) | 3100-3000 | Medium |
| C-O Stretch | Aryl-Vinyl Ether | 1275-1200 | Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as an excellent complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.
For Benzaldehyde, 3-(ethenyloxy)-, the most intense signals in the Raman spectrum are expected to arise from the aromatic ring and the vinyl C=C double bond. The symmetric "ring breathing" vibration of the benzene ring, typically near 1000 cm⁻¹, is often a prominent feature. The aromatic C=C stretching vibrations around 1600 cm⁻¹ are also strong and characteristic. ias.ac.inresearchgate.net
The vinyl C=C stretching vibration, expected around 1630 cm⁻¹, should also be easily observable and strong in the Raman spectrum. The aldehyde C=O stretch, while strong in the IR, typically shows a medium to strong intensity in the Raman spectrum, expected near 1695 cm⁻¹. ias.ac.in The aldehydic C-H stretch around 2750 cm⁻¹ can also be observed. This combination of signals provides definitive evidence for the key structural features of the molecule.
Table 2: Predicted Principal Raman Shifts for Benzaldehyde, 3-(ethenyloxy)-
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C=O Stretch | Aldehyde (CHO) | ~1695 | Medium to Strong |
| C=C Stretch | Vinyl (C=CH₂) | ~1630 | Strong |
| C=C Stretch | Aromatic Ring | ~1600 | Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong |
| C-H Stretch | Aldehyde (CHO) | ~2750 | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in Benzaldehyde, 3-(ethenyloxy)- (the benzaldehyde system and the vinyl ether) dictate its absorption properties. Unsubstituted benzaldehyde in a non-polar solvent typically exhibits two main absorption bands: a strong band around 245 nm corresponding to a π → π* transition of the aromatic system, and a much weaker, longer-wavelength band or shoulder around 280-290 nm resulting from the formally forbidden n → π* transition of the carbonyl group. researchgate.netnist.gov
The presence of the 3-(ethenyloxy)- substituent is expected to modify this absorption profile. The oxygen atom of the ether acts as an auxochrome, a group that can enhance absorption. Its non-bonding electrons can conjugate with the π-system of the aromatic ring, leading to a bathochromic (red) shift of the π → π* transition to a longer wavelength compared to unsubstituted benzaldehyde. This effect would likely also increase the molar absorptivity (intensity) of the band. The n → π* transition may also be shifted, though this effect is often less pronounced. This technique is highly valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert law.
Chromatographic Separations for Purity and Mixture Analysis (e.g., HPLC, TLC)
Chromatographic techniques are indispensable for assessing the purity of Benzaldehyde, 3-(ethenyloxy)- and for analyzing mixtures containing the compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for this purpose.
For HPLC analysis, a reverse-phase (RP) method would be the standard approach. In this setup, the stationary phase is non-polar (e.g., octadecylsilane, C18, bonded to silica (B1680970) particles), and the mobile phase is a more polar solvent mixture. google.comresearchgate.net The compound would be separated from more polar impurities (which would elute earlier) and less polar impurities (which would elute later). A UV detector, set to a wavelength of maximum absorbance (e.g., the λmax of the shifted π → π* transition), would be used for detection and quantification.
Table 3: Representative Reverse-Phase HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV Absorbance at λmax (e.g., ~250-260 nm) |
| Injection Volume | 10 µL |
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing purity. For Benzaldehyde, 3-(ethenyloxy)-, a silica gel plate (polar stationary phase) would be used. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The compound's polarity is intermediate, being more polar than unsubstituted benzaldehyde due to the ether oxygen, but less polar than a corresponding alcohol like 3-hydroxybenzaldehyde (B18108). By adjusting the solvent ratio, a retention factor (Rf) value between 0.3 and 0.7 can be achieved for optimal separation and visualization (e.g., under a UV lamp). rsc.orgresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking in the solid state.
As of this writing, a search of prominent crystallographic databases indicates that the single-crystal X-ray structure of Benzaldehyde, 3-(ethenyloxy)- has not been reported. Consequently, definitive experimental data on its crystal system, space group, unit cell dimensions, and solid-state packing arrangement are not available. The determination of its crystal structure would provide invaluable insight into its molecular conformation and the nature of its non-covalent interactions in the solid phase.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity PredictionDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A typical study on "Benzaldehyde, 3-(ethenyloxy)-" would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, various electronic properties could be calculated.
Key parameters derived from DFT studies include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this molecule, the oxygen atoms of the carbonyl and ether groups would be expected to be electron-rich sites.
Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index could be calculated to quantify the molecule's reactivity.
Without specific research, a data table of these properties for "Benzaldehyde, 3-(ethenyloxy)-" cannot be generated.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of "Benzaldehyde, 3-(ethenyloxy)-" would reveal its dynamic behavior, including the flexibility of the ethenyloxy side chain and its preferred orientations (conformational landscape). Furthermore, simulations in a solvent would provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, which can influence the molecule's properties and reactivity.
Mechanistic Computational Studies
Computational methods are invaluable for exploring the step-by-step pathways of chemical reactions.
Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to predict the physicochemical properties of a chemical compound based on its molecular structure. This methodology is rooted in the principle that the structure of a molecule, encoded in the form of molecular descriptors, inherently determines its properties. For "Benzaldehyde, 3-(ethenyloxy)-", QSPR offers a powerful tool to estimate a wide range of its chemical attributes without the need for extensive experimental measurements.
The development of a QSPR model involves a systematic process. First, a dataset of compounds with known experimental values for a specific property (e.g., boiling point, water solubility) is compiled. For each of these compounds, a large number of molecular descriptors are calculated using specialized software. These descriptors are numerical values that represent different aspects of the molecular structure, such as its topology, geometry, and electronic properties.
Subsequently, statistical methods, most commonly Multiple Linear Regression (MLR), are employed to establish a mathematical relationship between a select set of molecular descriptors and the property of interest. The goal is to develop a statistically robust equation that can accurately predict the property for compounds not included in the initial dataset.
While the scientific literature contains numerous studies on the development of QSPR models for substituted benzaldehydes and other aromatic compounds, the explicit model equations are often not published. These studies typically focus on the validation of the models' predictive power using statistical metrics like the coefficient of determination (R²) and the root mean square error (RMSE). Without the complete and explicit model equations, including the specific descriptors and their coefficients, it is not possible to apply these models to predict the properties of "Benzaldehyde, 3-(ethenyloxy)-".
Therefore, while the framework for QSPR is well-established and has been successfully applied to similar molecules, the direct application to "Benzaldehyde, 3-(ethenyloxy)-" to generate predicted data is contingent on the availability of these specific predictive models. The following tables illustrate the type of data that could be generated for "Benzaldehyde, 3-(ethenyloxy)-" if such validated QSPR models were accessible.
Table 1: Hypothetical Predicted Physicochemical Properties of Benzaldehyde (B42025), 3-(ethenyloxy)- using QSPR Models
| Chemical Attribute | Predicted Value | Unit |
| Boiling Point | Data not available | °C |
| Melting Point | Data not available | °C |
| Water Solubility (logS) | Data not available | mol/L |
| Octanol-Water Partition Coefficient (logP) | Data not available |
Table 2: Examples of Molecular Descriptors Potentially Used in QSPR Models for Aromatic Aldehydes
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecule. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
| Quantum-Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. |
Chemical Stability and Degradation Pathways
Investigation of Degradation Mechanisms under Environmental Conditions (e.g., Hydrolysis, Photodegradation)
The presence of the vinyl ether group makes Benzaldehyde (B42025), 3-(ethenyloxy)- susceptible to degradation under various environmental conditions, primarily through hydrolysis and photodegradation.
Hydrolysis:
The vinyl ether linkage is known to be highly susceptible to acid-catalyzed hydrolysis. In the presence of acidic conditions and water, the double bond of the ethenyloxy group is likely to be protonated. This initial protonation step forms a resonance-stabilized carbocation intermediate. The subsequent nucleophilic attack by a water molecule on this carbocation, followed by deprotonation, would lead to the cleavage of the ether bond. This process results in the formation of 3-hydroxybenzaldehyde (B18108) and acetaldehyde. The general mechanism for the acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction pathway.
Photodegradation:
Aryl vinyl ethers are also known to undergo photodegradation. Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher energy state. Research on aryl vinyl ethers suggests that this can lead to the formation of reactive intermediates such as ylides. These intermediates can then undergo various reactions, including intramolecular cyclization, which could result in the formation of dihydrofuran-type products fused to the benzene (B151609) ring.
Furthermore, similar to other benzaldehyde derivatives, photodegradation could also involve reactions of the aldehyde group or the aromatic ring. For instance, benzaldehyde itself can undergo photo-oxidation to form benzoic acid. It is also plausible that under certain conditions, light could promote the formation of benzene from the benzaldehyde moiety, a phenomenon observed with benzaldehyde in some matrices.
Identification and Characterization of Chemical Degradation Products
Based on the probable degradation mechanisms, the primary degradation products of Benzaldehyde, 3-(ethenyloxy)- are expected to be:
From Hydrolysis:
3-Hydroxybenzaldehyde: Formed by the cleavage of the ether bond.
Acetaldehyde: The other product of the vinyl ether hydrolysis.
From Photodegradation:
3-Hydroxybenzaldehyde and Ethylene (B1197577): As potential products from cleavage of the vinyl ether bond.
Cyclic products: Such as derivatives of dihydrofuran resulting from intramolecular reactions of photochemically generated intermediates.
Oxidation products: Including 3-(ethenyloxy)benzoic acid, if the aldehyde group is oxidized without cleaving the ether linkage, or 3-hydroxybenzoic acid if oxidation occurs after hydrolysis.
The following table summarizes the potential degradation products and the pathways leading to their formation.
| Degradation Pathway | Potential Degradation Products |
| Acid-Catalyzed Hydrolysis | 3-Hydroxybenzaldehyde, Acetaldehyde |
| Photodegradation | 3-Hydroxybenzaldehyde, Ethylene, Dihydrofuran derivatives, 3-(ethenyloxy)benzoic acid, 3-hydroxybenzoic acid |
It is important to note that the actual distribution of degradation products would depend on specific environmental conditions such as pH, temperature, the presence of photosensitizers, and the wavelength of incident light.
Studies on Chemical Transformation Kinetics
Quantitative data on the chemical transformation kinetics of Benzaldehyde, 3-(ethenyloxy)- are not available in the current scientific literature. However, general principles of chemical kinetics for related compounds can provide some insight.
The rate of acid-catalyzed hydrolysis of vinyl ethers is typically dependent on the concentration of the acid catalyst. The reaction generally follows first-order kinetics with respect to the vinyl ether and the acid catalyst. The rate of hydrolysis for alkyl vinyl ethers has been shown to follow the sequence R = tert-butyl > isopropyl > ethyl > methyl, which is related to the stability of the carbocation intermediate. For aryl vinyl ethers, the electronic effects of the substituents on the aromatic ring would influence the rate of hydrolysis. The electron-withdrawing nature of the aldehyde group in Benzaldehyde, 3-(ethenyloxy)- might affect the electron density of the ether oxygen and the vinyl group, thereby influencing the kinetics of hydrolysis.
The kinetics of photodegradation would be more complex and would depend on factors such as the quantum yield of the photochemical reactions, the intensity of the light source, and the presence of other substances that can act as photosensitizers or quenchers. Studies on the photodegradation of poly(arylene vinylenes) have shown that the decay often follows first-order kinetics.
Without specific experimental studies, any discussion on the precise transformation kinetics of Benzaldehyde, 3-(ethenyloxy)- remains speculative.
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Synthesis Routes
The development of novel and more efficient synthetic pathways to access Benzaldehyde (B42025), 3-(ethenyloxy)- is a primary area of future research. While traditional methods for vinyl ether synthesis exist, exploring unconventional routes could offer advantages in terms of atom economy, reduced environmental impact, and access to novel derivatives.
One promising avenue is the use of direct C–H activation to introduce the ethenyloxy group onto the benzaldehyde scaffold. This approach would bypass the need for pre-functionalized starting materials, thus shortening the synthetic sequence. Iridium-catalyzed C-H bond activation has been shown to be effective for the hydroarylation of vinyl ethers with aromatic compounds containing directing groups. acs.org Future work could focus on developing a catalytic system capable of selectively functionalizing the C-H bond at the 3-position of benzaldehyde.
Electro-organic synthesis presents another green and powerful tool for forging the C-O bond in the vinyl ether moiety. This method utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents. Research in this area could focus on developing an electrochemical cell and reaction conditions that enable the efficient coupling of 3-hydroxybenzaldehyde (B18108) with an ethylene (B1197577) source.
Furthermore, photocatalysis offers a mild and selective method for the synthesis of aryl vinyl ethers. The use of visible-light-active photocatalysts could enable the reaction to proceed under ambient temperature and pressure, reducing the energy consumption of the synthesis.
| Synthesis Route | Potential Advantages | Research Focus |
| C-H Activation | Atom economy, reduced steps | Development of selective catalysts for C-H vinylation of benzaldehyde. |
| Electro-organic Synthesis | Green chemistry, avoidance of harsh reagents | Optimization of electrochemical cell design and reaction conditions. |
| Photocatalysis | Mild reaction conditions, energy efficiency | Discovery of suitable photocatalysts and reaction optimization. |
Discovery of Novel Reactivity and Transformation Pathways
The dual functionality of Benzaldehyde, 3-(ethenyloxy)- provides a rich landscape for the discovery of novel reactivity and chemical transformations. The electron-rich vinyl ether and the electrophilic aldehyde can participate in a wide array of reactions, both independently and concertedly.
The vinyl ether moiety is a prime candidate for various cycloaddition reactions . For instance, its participation in [4+2] (Diels-Alder) and [2+2] cycloadditions could lead to the synthesis of complex polycyclic structures that would be difficult to access through other means. Future research could explore the reactivity of Benzaldehyde, 3-(ethenyloxy)- with a range of dienophiles and ketenes under thermal or photochemical conditions.
The potential for polymerization of the vinyl ether group is another significant area of interest. Cationic polymerization of vinyl ethers is a well-established field, and applying this to Benzaldehyde, 3-(ethenyloxy)- could lead to the formation of novel functional polymers. acs.orgnih.gov The presence of the benzaldehyde unit in each monomer could allow for post-polymerization modification, leading to materials with tunable properties. rsc.orgnih.govmorressier.com Research could focus on controlling the stereochemistry of the polymerization to produce isotactic or syndiotactic polymers with unique physical properties. morressier.com
Furthermore, the aldehyde group can be used as a handle for a variety of transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. The interplay between the reactivity of the aldehyde and the vinyl ether could lead to novel tandem reactions and the efficient construction of complex molecular architectures.
Development of Next-Generation Catalytic Systems
Advances in catalysis will be crucial for unlocking the full synthetic potential of Benzaldehyde, 3-(ethenyloxy)-. The development of next-generation catalytic systems can lead to more efficient, selective, and sustainable transformations.
Transition-metal-free catalysis is a rapidly growing area of research that aims to replace expensive and potentially toxic heavy metals with more abundant and environmentally benign alternatives. scispace.comnih.govphys.org For the synthesis and transformation of Benzaldehyde, 3-(ethenyloxy)-, research into transition-metal-free cross-coupling reactions and vinylation methods could provide greener synthetic routes. scispace.comnih.govphys.orgresearchgate.netacs.org
Organocatalysis , the use of small organic molecules as catalysts, offers another powerful approach. Organocatalysts have been successfully employed in a wide range of transformations, including asymmetric reactions. rsc.orgacs.org For Benzaldehyde, 3-(ethenyloxy)-, chiral organocatalysts could be developed to control the stereoselectivity of reactions at both the aldehyde and vinyl ether moieties.
The exploration of bimetallic catalysis could also open up new avenues of reactivity. nih.govrsc.orgmdpi.comnih.govrsc.org Bimetallic systems, where two different metals work in concert, can exhibit unique catalytic properties that are not observed with single-metal catalysts. nih.govrsc.orgmdpi.comnih.govrsc.org Research in this area could focus on designing bimetallic catalysts for novel cross-coupling and cycloaddition reactions involving Benzaldehyde, 3-(ethenyloxy)-.
| Catalytic System | Potential Advantages | Research Focus |
| Transition-Metal-Free Catalysis | Reduced cost and toxicity, sustainability | Development of main-group and organic catalysts for vinylation and cross-coupling. |
| Organocatalysis | Metal-free, potential for asymmetry | Design of chiral organocatalysts for stereoselective transformations. |
| Bimetallic Catalysis | Unique reactivity, synergistic effects | Exploration of bimetallic systems for novel C-C and C-X bond formations. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
For Benzaldehyde, 3-(ethenyloxy)-, AI and ML algorithms could be trained on existing chemical reaction data to predict its reactivity in various transformations. This would allow researchers to screen for promising reactions in silico, saving significant time and resources.
Furthermore, ML models can be used for the optimization of reaction conditions . beilstein-journals.orgnih.govchemrxiv.orgnih.govresearchgate.net By systematically varying parameters such as temperature, solvent, catalyst, and concentration in a virtual environment, it is possible to identify the optimal conditions for a given reaction with a high degree of accuracy. The integration of high-throughput experimentation with ML can further accelerate this process. beilstein-journals.orgnih.gov
Advancements in Flow Chemistry for Scalable Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.govacs.orgrsc.orguni-mainz.dezenodo.orgresearchgate.net
The application of flow chemistry to the synthesis of Benzaldehyde, 3-(ethenyloxy)- could enable its scalable and on-demand production . Microreactors can provide precise control over reaction parameters, leading to higher yields and purities. uni-mainz.denih.gov The use of packed-bed reactors with immobilized catalysts could also simplify product purification and catalyst recycling.
Flow chemistry is also well-suited for the safe handling of hazardous reagents and intermediates . The small reactor volumes minimize the risk associated with exothermic reactions or the use of toxic materials. This could be particularly relevant for certain transformations of Benzaldehyde, 3-(ethenyloxy)- that may require reactive intermediates.
Furthermore, the integration of in-line analytical techniques with flow reactors can allow for real-time reaction monitoring and optimization . This data-rich approach to chemical synthesis can accelerate the development of robust and efficient processes for the production of Benzaldehyde, 3-(ethenyloxy)- and its derivatives.
| Technology | Advantages for Benzaldehyde, 3-(ethenyloxy)- Synthesis |
| Flow Chemistry | Scalability, safety, precise process control, ease of automation. nih.govacs.orgrsc.orguni-mainz.dezenodo.orgresearchgate.net |
| Microreactors | Enhanced heat and mass transfer, improved reaction efficiency. uni-mainz.denih.gov |
| In-line Analytics | Real-time monitoring, rapid process optimization. |
Q & A
Q. Q1. What are the standard synthetic routes for preparing Benzaldehyde, 3-(ethenyloxy)-, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves etherification of 3-hydroxybenzaldehyde with vinyl bromide or vinyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to vinyl halide) and temperature (60–80°C) to minimize side products like over-alkylation . Monitoring via TLC (silica gel, hexane/ethyl acetate 4:1) ensures reaction progress. Post-synthesis purification employs column chromatography (silica gel, gradient elution) .
Q. Q2. How can GC-MS and NMR spectroscopy be utilized to confirm the structure of Benzaldehyde, 3-(ethenyloxy)-?
Methodological Answer:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 300°C at 10°C/min). The molecular ion peak (m/z ≈ 162) and fragment ions (e.g., m/z 121 for benzaldehyde core) confirm the structure. Compare retention indices with NIST library data .
- NMR : ¹H NMR (CDCl₃) shows a singlet for the aldehyde proton (δ 9.8–10.2 ppm), a doublet for ethenyloxy protons (δ 4.5–5.5 ppm), and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the ether linkage (δ 70–80 ppm) and aldehyde carbon (δ ~190 ppm) .
Advanced Research Questions
Q. Q3. How can conflicting boiling point data for Benzaldehyde, 3-(ethenyloxy)- (e.g., 452 K vs. 465 K) be resolved in analytical protocols?
Methodological Answer: Discrepancies arise from measurement conditions (e.g., reduced pressure vs. ambient). Use reduced-pressure distillation with calibrated manometers and thermocouples. For example, at 0.02 bar, the boiling point is ~452 K, while ambient pressure yields ~465 K . Cross-validate with differential scanning calorimetry (DSC) to assess thermal stability and decomposition thresholds.
Q. Q4. What strategies mitigate side reactions during the synthesis of derivatives (e.g., 4-methylene-1,3-dioxolanes) from Benzaldehyde, 3-(ethenyloxy)-?
Methodological Answer: Side reactions (e.g., polymerization of the ethenyloxy group) are minimized by:
Q. Q5. How can computational modeling predict the reactivity of Benzaldehyde, 3-(ethenyloxy)- in nucleophilic aromatic substitution?
Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model the electron density of the aromatic ring. The ethenyloxy group acts as an electron-donating moiety, activating the ortho/para positions. Simulate transition states for reactions (e.g., nitration) to predict regioselectivity. Validate with experimental kinetic studies (e.g., UV-Vis monitoring of nitro derivatives) .
Analytical and Data Interpretation Challenges
Q. Q6. What are the limitations of using IR spectroscopy to characterize Benzaldehyde, 3-(ethenyloxy)-, and how can they be addressed?
Methodological Answer: IR alone cannot distinguish between similar ethers (e.g., 3-ethoxy vs. 3-ethenyloxy). Overlapping peaks (e.g., C-O stretch at 1200–1250 cm⁻¹) require complementary techniques:
Q. Q7. How do solvent polarity and pH affect the stability of Benzaldehyde, 3-(ethenyloxy)- in solution?
Methodological Answer:
- Polar solvents (e.g., DMSO) stabilize the aldehyde group via hydrogen bonding but may accelerate hydrolysis.
- Acidic conditions (pH < 5) protonate the ethenyloxy group, leading to cleavage.
- Basic conditions (pH > 8) promote aldol condensation. Stability is maximized in aprotic solvents (e.g., dichloromethane) at neutral pH .
Advanced Mechanistic Studies
Q. Q8. What mechanistic insights explain the regioselectivity of epoxidation reactions involving Benzaldehyde, 3-(ethenyloxy)-?
Methodological Answer: Epoxidation (e.g., with mCPBA) targets the electron-rich ethenyloxy double bond. Frontier molecular orbital (FMO) analysis shows high electron density at the β-position, favoring epoxide formation. Kinetic isotope effect (KIE) studies using deuterated analogs confirm the electrophilic mechanism .
Q. Q9. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of Benzaldehyde, 3-(ethenyloxy)- in biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
